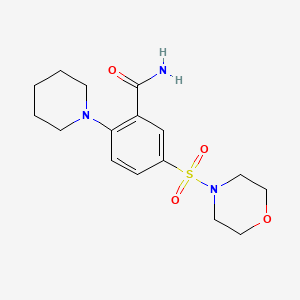![molecular formula C17H13ClF3NO3 B4399723 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
Descripción general
Descripción
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as CP-547,632, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated as potential treatments for a range of medical conditions, including muscle wasting, osteoporosis, and hypogonadism.
Mecanismo De Acción
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate works by selectively binding to and activating androgen receptors in muscle and bone tissue. This activation leads to an increase in protein synthesis and the growth of muscle and bone tissue. Unlike traditional anabolic steroids, SARMs like this compound are designed to be selective in their actions, targeting only specific tissues and avoiding the unwanted side effects associated with traditional steroids.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, this compound has also been shown to have other physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting that it may have potential as a treatment for metabolic disorders such as type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate for use in laboratory experiments is its selectivity for androgen receptors in specific tissues. This allows researchers to target specific physiological pathways and study the effects of the compound in a controlled setting. However, one potential limitation of this compound is its relatively short half-life, which may limit its effectiveness in longer-term studies.
Direcciones Futuras
There are a number of potential future directions for research on 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate and other SARMs. One area of interest is the development of more selective and potent compounds that can target specific tissues with greater precision. Additionally, there is ongoing research into the potential use of SARMs in the treatment of a range of medical conditions, including cancer cachexia and age-related muscle loss. Finally, there is interest in exploring the potential use of SARMs in combination with other therapies, such as exercise and nutritional interventions, to maximize their therapeutic potential.
Aplicaciones Científicas De Investigación
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential use in scientific research, particularly in the areas of muscle wasting and osteoporosis. In preclinical studies, it has been shown to increase muscle mass and bone density in animal models, suggesting that it may have therapeutic potential in these conditions.
Propiedades
IUPAC Name |
[4-[[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c1-2-15(23)25-12-6-3-10(4-7-12)16(24)22-14-8-5-11(18)9-13(14)17(19,20)21/h3-9H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURKZVBDQHUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)

![N-methyl-5-({[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]amino}methyl)-2-furamide](/img/structure/B4399662.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4399665.png)
![2-{[(4-formylphenoxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4399674.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399685.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399699.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide](/img/structure/B4399709.png)
![1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
amine hydrochloride](/img/structure/B4399729.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)
